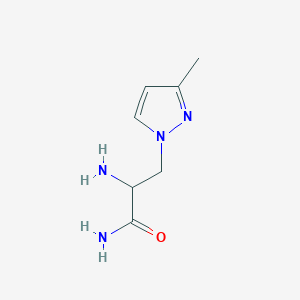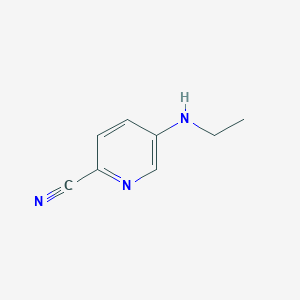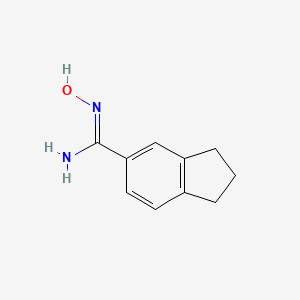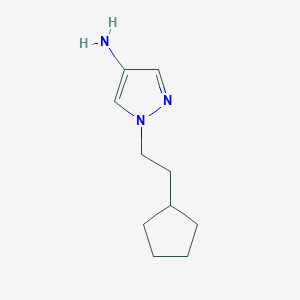
3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes an iodine atom, a thiolane ring, and a propoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione typically involves the iodination of a suitable precursor followed by the introduction of the propoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The propoxy group can be introduced through a nucleophilic substitution reaction using a suitable alkoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and propoxy groups into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its iodine and propoxy groups. The iodine atom can participate in halogen bonding, while the propoxy group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic regions of biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Iodo-4-(2-methylpropoxy)aniline
- 3-Iodo-4-isobutoxyaniline
Uniqueness
3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which distinguishes it from other similar compounds. This structural feature can impart different chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H15IO3S |
|---|---|
分子量 |
318.17 g/mol |
IUPAC 名称 |
3-iodo-4-(2-methylpropoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15IO3S/c1-6(2)3-12-8-5-13(10,11)4-7(8)9/h6-8H,3-5H2,1-2H3 |
InChI 键 |
JGEDEIDODOWKHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1CS(=O)(=O)CC1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073717.png)
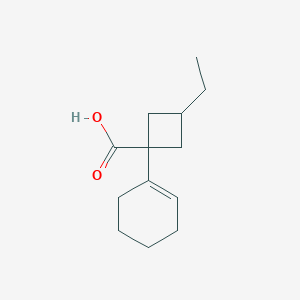


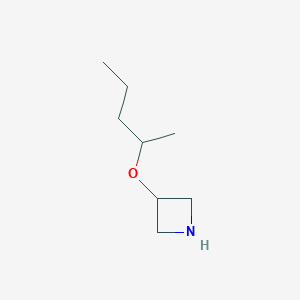
![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)


